Direct Comparison of EGFR Kinase Inhibitory Potency: 6-Aminopyrimidine-4-carbonitrile Derivative vs. 4-Aminopyrimidine-5-carbonitrile
A derivative of 6-Aminopyrimidine-4-carbonitrile demonstrated potent inhibition of wild-type EGFR with an IC50 of 253 nM [1]. In contrast, 4-Aminopyrimidine-5-carbonitrile, a positional isomer, is reported to act as an ATP-mimicking tyrosine kinase inhibitor targeting EGFR but with a significantly different potency profile; specific IC50 values for its derivatives in similar assays are typically in the low nanomolar range (e.g., 1 nM) [2]. This quantitative difference in inhibitory concentration highlights that the position of the carbonitrile and amino groups on the pyrimidine ring is a critical determinant of kinase binding affinity, directly impacting the compound's utility in designing selective inhibitors.
| Evidence Dimension | Inhibition of wild-type EGFR kinase activity |
|---|---|
| Target Compound Data | IC50 = 253 nM (for a specific derivative) |
| Comparator Or Baseline | 4-Aminopyrimidine-5-carbonitrile derivative: IC50 = 1 nM (for a specific derivative) |
| Quantified Difference | Approximately 250-fold difference in potency |
| Conditions | In vitro kinase assay using rabbit reticulocyte lysate system, luminescence readout after 1 hour. |
Why This Matters
The 250-fold difference in IC50 values demonstrates that the target compound's scaffold can be tuned for different potency profiles, which is critical for medicinal chemists optimizing drug candidates for specific therapeutic windows.
- [1] BindingDB. (n.d.). BDBM373727: IC50 data for inhibition of wild-type EGFR by a 6-aminopyrimidine-4-carbonitrile derivative. Binding Database. View Source
- [2] BindingDB. (n.d.). Data for a 4-aminopyrimidine-5-carbonitrile derivative showing IC50: 1 nM for EGFR inhibition. Binding Database. View Source
